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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B156488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of optically active δ-lactones, utilizing 2-undecyloxirane as the starting

material. The described synthetic pathway offers a robust method for the stereocontrolled

synthesis of valuable chiral building blocks relevant to the pharmaceutical and flavor industries.

Introduction
Optically active δ-lactones are significant structural motifs found in a variety of natural products

and pharmacologically active compounds. Their stereochemistry is often crucial for their

biological activity, making asymmetric synthesis a critical tool for their preparation. This protocol

outlines a four-step synthetic sequence starting from the readily available prochiral epoxide, 2-
undecyloxirane. The key strategic steps involve an enantioselective ring-opening of the

epoxide to establish the chiral center, followed by functional group manipulations and

subsequent cyclization to yield the target δ-lactone.

Overall Synthetic Strategy
The asymmetric synthesis of the target δ-lactone from 2-undecyloxirane is accomplished

through the following four-step sequence:
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Enantioselective Ring-Opening of 2-Undecyloxirane: A chiral chromium (III) salen complex

catalyzes the asymmetric ring-opening of 2-undecyloxirane with the lithium acetylide of 3-

(tetrahydropyran-2-yloxy)propyne. This step establishes the key stereocenter of the

molecule.

Deprotection of the Hydroxyl Group: The tetrahydropyranyl (THP) protecting group is

removed under mild conditions to reveal the primary alcohol.

Oxidation of the Terminal Alkyne: The terminal alkyne is oxidatively cleaved to a carboxylic

acid using potassium permanganate.

Acid-Catalyzed Lactonization: The resulting δ-hydroxy acid undergoes intramolecular

cyclization under acidic conditions to afford the desired optically active δ-lactone.

Data Presentation
The following tables summarize the expected quantitative data for each key step of the

synthesis. The data is based on literature precedents for analogous reactions and may vary

depending on the specific experimental conditions.

Step 1:

Enantioselective

Ring-Opening

Parameter Value Reference

Catalyst
(R,R)-Jacobsen's

Catalyst
[1][2]

Nucleophile

Lithium acetylide of 3-

(tetrahydropyran-2-

yloxy)propyne

Expected Yield 85-95% [1]

Expected

Enantiomeric Excess

(ee)

>95% [1]
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Step 2: THP

Deprotection
Parameter Value Reference

Reagent
Lithium chloride,

Water
[3]

Solvent
Dimethyl sulfoxide

(DMSO)
[3]

Expected Yield 90-98% [3]

Step 3: Alkyne

Oxidation
Parameter Value Reference

Reagent

Potassium

permanganate

(KMnO4)

[4][5][6]

Expected Yield 70-85%

Step 4: Lactonization Parameter Value Reference

Catalyst
p-Toluenesulfonic acid

(p-TsOH)
[7]

Expected Yield 80-90% [7]

Experimental Protocols
Step 1: Enantioselective Ring-Opening of 2-Undecyloxirane

This procedure details the asymmetric ring-opening of 2-undecyloxirane using a chiral

chromium (III) salen catalyst.

Materials:

2-Undecyloxirane
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3-(Tetrahydropyran-2-yloxy)propyne

n-Butyllithium (n-BuLi) in hexanes

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride

((R,R)-Jacobsen's catalyst)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Procedure:

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a

solution of 3-(tetrahydropyran-2-yloxy)propyne (1.2 equivalents) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78

°C for 30 minutes to generate the lithium acetylide.

In a separate flame-dried flask, add (R,R)-Jacobsen's catalyst (5 mol%).

Add a solution of 2-undecyloxirane (1.0 equivalent) in anhydrous diethyl ether to the flask

containing the catalyst.

Cool the epoxide/catalyst mixture to 0 °C.

Slowly transfer the pre-formed lithium acetylide solution to the epoxide/catalyst mixture via

cannula.

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography

(TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution.
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Allow the mixture to warm to room temperature and extract with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

alcohol.

Step 2: Deprotection of the THP Ether

This protocol describes the mild deprotection of the tetrahydropyranyl ether.[3]

Materials:

The product from Step 1

Lithium chloride (LiCl)

Water

Dimethyl sulfoxide (DMSO)

Diethyl ether

Procedure:

In a round-bottom flask, dissolve the THP-protected alcohol from Step 1 in DMSO.

Add lithium chloride (5 equivalents) and water (10 equivalents) to the solution.

Heat the mixture to 90 °C and stir for 6 hours.[3]

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by flash chromatography to afford the diol.

Step 3: Oxidation of the Terminal Alkyne to a Carboxylic Acid

This procedure outlines the oxidative cleavage of the terminal alkyne to the corresponding

carboxylic acid.

Materials:

The diol from Step 2

Potassium permanganate (KMnO4)

Sodium bicarbonate (NaHCO3)

Acetone

Water

Sodium bisulfite (NaHSO3)

Hydrochloric acid (HCl)

Procedure:

Dissolve the diol from Step 2 in a mixture of acetone and water.

Add sodium bicarbonate to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of potassium permanganate in water dropwise. The reaction is

exothermic and the temperature should be maintained below 10 °C.

Stir the reaction vigorously at 0 °C for 2-4 hours. The purple color of the permanganate will

disappear and a brown precipitate of manganese dioxide will form.
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Quench the reaction by adding solid sodium bisulfite until the mixture becomes colorless.

Filter the mixture through a pad of Celite to remove the manganese dioxide.

Acidify the filtrate with hydrochloric acid to a pH of approximately 2.

Extract the aqueous layer with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate,

and concentrate under reduced pressure to yield the crude δ-hydroxy acid.

Step 4: Acid-Catalyzed Lactonization

This protocol describes the final cyclization to the δ-lactone.

Materials:

The δ-hydroxy acid from Step 3

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

Toluene

Procedure:

Dissolve the crude δ-hydroxy acid from Step 3 in toluene in a round-bottom flask equipped

with a Dean-Stark apparatus.

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

Monitor the reaction by TLC until the starting material is no longer observed.

Cool the reaction mixture to room temperature and wash with a saturated aqueous

solution of sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography to afford the optically active δ-

lactone.

Mandatory Visualizations

Asymmetric Synthesis Workflow
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Ring-Opening

Chiral Propargyl Alcohol
(THP-protected)

Step 2: THP
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Click to download full resolution via product page

Caption: Overall workflow for the asymmetric synthesis of δ-lactones.
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Reaction Pathway

2-Undecyloxirane
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Caption: Key transformations in the synthetic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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